1-(4-Tert-butylphenyl)prop-2-yn-1-one
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Overview
Description
1-(4-Tert-butylphenyl)prop-2-yn-1-one is an organic compound with the molecular formula C13H14O It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propynone moiety
Preparation Methods
The synthesis of 1-(4-Tert-butylphenyl)prop-2-yn-1-one typically involves the following steps:
Substitution Reaction: The initial step involves the reaction of styrene with tert-butyl bromide in the presence of a base to form 4-tert-butylbenzyl bromide.
Reduction: The bromide compound is then reduced to the corresponding alcohol.
Oxidation: Finally, the alcohol is oxidized to yield this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(4-Tert-butylphenyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propynone moiety to an alcohol or alkane.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Tert-butylphenyl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their biological activities, including potential pharmaceutical applications.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Tert-butylphenyl)prop-2-yn-1-one exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating tert-butyl group and the electron-withdrawing propynone moiety. These groups affect the compound’s reactivity towards electrophiles and nucleophiles, as well as its stability under various conditions.
Comparison with Similar Compounds
1-(4-Tert-butylphenyl)prop-2-yn-1-one can be compared with similar compounds such as:
1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but with an ether linkage instead of a ketone.
4-Tert-butylbenzaldehyde: This compound has an aldehyde group instead of a propynone moiety.
4-Tert-butylphenylacetylene: This compound features an acetylene group directly attached to the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)prop-2-yn-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h1,6-9H,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRUVSDHWKYMHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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